Flumedroxone acetate (17-acetoxy-6α-trifluoromethylpregn-4-ene-3,20-dione), also known as WG537 or Demigran, is a synthetic steroid. [, ] While it has been investigated for its potential use in migraine prophylaxis, the focus of this analysis is on its scientific research applications. [, , ] Flumedroxone acetate was synthesized and provided by Leo Pharmaceutical Products Ltd., Ballerup, Denmark. []
Information on the physical and chemical properties of Flumedroxone acetate is limited in the analyzed abstracts. [, , , , ] One study mentions its formulation as a micronized preparation, indicating efforts to enhance its solubility and bioavailability. [] Another study focuses on the solubilization of Flumedroxone acetate, further highlighting the relevance of its physicochemical properties. []
The primary scientific application of Flumedroxone acetate, as highlighted in the analyzed papers, is its use in studying liver enlargement in rats. [, ] Chronic administration of Flumedroxone acetate led to an increase in liver weight and significant changes in the ultrastructure of liver cells in rats. [, ] These changes included the proliferation of smooth endoplasmic reticulum, originating from the rough endoplasmic reticulum (ergastoplasm). [] This effect on liver cells makes Flumedroxone acetate a valuable tool for investigating hepatic cell biology, particularly the dynamics of endoplasmic reticulum. []
Furthermore, the observed impact of Flumedroxone acetate on esterase enzyme activity suggests its potential as a tool for studying drug metabolism and enzyme induction in the liver. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: